1,1-Dichlorobutane
Overview
Description
1,1-Dichlorobutane is a chemical compound with the molecular formula C4H8Cl2 . It is also known by other names such as Butylidene chloride .
Synthesis Analysis
1,1-Dichlorobutane can be synthesized through the chlorination of 1-chlorobutane . This process involves the use of sulfuryl chloride as a source of chlorine free-radicals . The reaction is initiated by 2,2’-azobis[cyclohexanenitrile] (ABCN) and must be refluxed for at least 20 minutes . Four dichlorinated alkanes are produced in this reaction: 1,1-dichlorobutane; 1,2-dichlorobutane; 1,3-dichlorobutane; 1,4-dichlorobutane .Molecular Structure Analysis
The molecular structure of 1,1-Dichlorobutane consists of a butane molecule where two hydrogen atoms have been replaced by chlorine atoms . The average mass of the molecule is 127.012 Da .Physical And Chemical Properties Analysis
1,1-Dichlorobutane is a clear yellow liquid . It has a flash point of 19 degrees Celsius . It is flammable and may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation .Scientific Research Applications
Hazard Assessment and Toxicity
- Toxicity and Hazard Classification : 1,4-Dichlorobutane (DCB), a chemical related to 1,1-Dichlorobutane, has been assessed for its potential toxicity. Studies have revealed its effects on liver, pancreas, and kidneys in rats, suggesting its significant impact on mammalian biology. This has implications for hazard classification under regulatory frameworks like the Japanese Chemical Substances Control Law (Igarashi et al., 2020).
Chemical Analysis Techniques
- Ion-Transfer Voltammetry : Research has explored the utility of 1,4-Dichlorobutane in ion-transfer voltammetry, a technique used for chemical analysis. This method is pivotal in understanding the electrochemical properties of various ions, demonstrating the role of dichlorobutanes in advanced analytical chemistry (Katano et al., 2004).
Environmental and Bioremediation Research
- Environmental Contamination and Bioremediation : Dichlorobutanes, including 1,1-Dichlorobutane, are often studied in the context of environmental pollution and bioremediation. For instance, research on 1,1,1-Trichloroethane (TCA) degradation by microbial cultures highlights the broader application of dichlorobutanes in environmental sciences and the potential for bioremediation of contaminated sites (Grostern & Edwards, 2006).
Material Science and Molecular Studies
- Molecular Packing in Thin Film Transistors : Studies on chlorinated cyclobuta[1,2-b:3,4-b']diquinoxalines, which are structurally related to 1,1-Dichlorobutane, have revealed insights into molecular packing. This research is crucial for the development of thin-film transistors and highlights the role of dichlorobutanes in material science and electronics (Yang et al., 2015).
Chemical Synthesis and Industrial Applications
- Synthetic Conditions Optimization : The study of synthetic conditions for chemicals like 1,1'-(1,4-butanediyl)bis(imidazole) using 1,4-dichlorobutane underscores the significance of dichlorobutanes in optimizing chemical synthesis processes. This research is vital for industrial applications and the manufacturing of various chemical products (Lu, 2009).
ConclusionThe scientific research applications of 1,1-Dichlorobutane and its related compounds span a diverse range of fields, from toxicity assessments and chemical analysis techniques to environmental studies
Scientific Research Applications of 1,1-Dichlorobutane
Toxicity and Hazard Classification
- Toxicity Assessment in Rats : 1,4-Dichlorobutane (1,4-DCB), a chemically similar compound to 1,1-Dichlorobutane, was examined for its toxicity effects. Research shows significant effects on liver, pancreas, and kidneys at different dosages, indicating potential toxicity concerns for similar compounds like 1,1-Dichlorobutane (Igarashi et al., 2020).
Analytical Chemistry
- Ion-Transfer Voltammetry : The utility of 1,4-Dichlorobutane in ion-transfer voltammetry has been investigated, highlighting its role in chemical analysis. This technique is crucial for understanding the electrochemical properties of different ions, which can be relevant to studies involving 1,1-Dichlorobutane (Katano et al., 2004).
Environmental and Microbial Studies
- Groundwater Pollutant Bioremediation : Dichlorobutanes are often studied in environmental contexts, especially regarding groundwater pollution. For example, a study on microbial cultures capable of degrading trichloroethane, a related compound, underscores the potential of similar processes for 1,1-Dichlorobutane in environmental bioremediation (Grostern & Edwards, 2006).
Material Science
- Molecular Packing in Semiconductors : Research on chlorinated cyclobuta[1,2-b:3,4-b']diquinoxalines, structurally related to 1,1-Dichlorobutane, reveals its potential in influencing molecular packing. This study is significant for developing thin-film transistors, demonstrating dichlorobutanes' role in material science and electronic applications (Yang et al., 2015).
Chemical Synthesis
- Optimizing Synthetic Conditions : The synthesis of 1,1'-(1,4-butanediyl)bis(imidazole) using 1,4-dichlorobutane underlines the importance of dichlorobutanes in chemical manufacturing. This research is vital for improving the efficiency and effectiveness of industrial chemical production processes (Lu, 2009).
Safety And Hazards
properties
IUPAC Name |
1,1-dichlorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-2-3-4(5)6/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQRDAAUNCRFIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862152 | |
Record name | Butane, 1,1-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dichlorobutane | |
CAS RN |
541-33-3, 26761-81-9 | |
Record name | 1,1-Dichlorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=541-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butylidene chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane, 1,1-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butane, 1,1-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dichlorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DICHLOROBUTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H297I90DAD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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